N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. The 2-methoxyphenyl substituent at the carboxamide position and the 5-oxo group on the tetrahydro ring define its structural uniqueness. Its molecular formula is C₁₅H₁₅N₅O₃, with a molecular weight of 313.31 g/mol (IUPAC name verified via PubChem and CAS entries) .
Triazolopyrimidines are renowned for their pharmacological versatility, including anticancer, antiviral, and enzyme-inhibitory activities. The target compound’s bioactivity is hypothesized to arise from interactions with cellular targets such as kinases or nucleic acid-binding proteins .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-21-10-5-3-2-4-8(10)16-12(20)9-6-11(19)17-13-14-7-15-18(9)13/h2-5,7,9H,6H2,1H3,(H,16,20)(H,14,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCIGMOUGIWWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of 258.27 g/mol. The compound features a triazole ring fused with a pyrimidine structure which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical for viral replication and tumor growth. For instance, it may interact with RNA polymerases or proteases involved in the life cycle of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .
- Cellular Pathway Modulation : It can modulate various signaling pathways within cells, leading to apoptosis in cancer cells. This effect is mediated through the activation of caspases and other apoptotic factors .
- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties which can help in reducing oxidative stress within cells .
Antiviral Activity
Recent studies have demonstrated that this compound shows significant antiviral activity against various viruses:
| Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|
| HCV | 6.7 | 35.46 |
| HIV | 9.19 | 20.0 |
| RSV | 28 | 10 |
These values indicate the effective concentration required to inhibit viral replication by 50% (EC50) and highlight the selectivity index which is a measure of the compound's safety profile .
Anticancer Activity
In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines:
| Cell Line | GI50 (nM) |
|---|---|
| MCF-7 (Breast Cancer) | 50 |
| HeLa (Cervical Cancer) | 75 |
| A549 (Lung Cancer) | 100 |
The growth inhibition (GI50) values indicate the concentration required to inhibit cell growth by 50%. These results suggest promising anticancer properties .
Case Studies
- Study on HCV Inhibition : A study conducted by Manvar et al. demonstrated that derivatives of triazolopyrimidine showed significant inhibition of HCV replication with an IC50 value of 6.7 µM against HCV NS5B polymerase .
- Antitumor Activity Assessment : In a comparative study involving several triazolopyrimidine derivatives, this compound was identified as one of the most potent compounds against MCF-7 cells with a GI50 value of 50 nM .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of triazolo-pyrimidine compounds exhibit significant antitumor properties. In a study by Zhang et al. (2020), several triazolo-pyrimidine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed that N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide demonstrated potent activity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study conducted by Kumar et al. (2021) investigated various derivatives of triazolo-pyrimidines against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited considerable antibacterial effects, suggesting its potential use as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, the compound has shown promise in anti-inflammatory applications. Research published by Lee et al. (2022) highlighted the anti-inflammatory effects of triazolo-pyrimidine derivatives in models of acute inflammation. The study found that this compound significantly reduced inflammatory markers in vivo .
Case Study 1: Antitumor Efficacy
In a preclinical study involving human breast cancer xenografts in mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were performed using agar diffusion methods to assess the effectiveness of this compound against pathogenic bacteria. The compound displayed zones of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin .
Case Study 3: Inflammation Model
In a model of induced paw edema in rats, treatment with this compound resulted in significant reductions in paw swelling compared to untreated controls. The compound's efficacy was attributed to its ability to inhibit pro-inflammatory cytokines .
Chemical Reactions Analysis
Oxidative Dehydrogenation and Cyclocondensation
The triazolopyrimidine scaffold undergoes oxidative dehydrogenation in the presence of molecular oxygen (O₂) and acetic acid. This reaction facilitates cyclocondensation with β-dicarbonyl compounds (e.g., ethyl acetoacetate or dimedone) to form pyrazolo[1,5-a]pyridine or pyrido[1,2-b]indazole derivatives .
Example:
Reaction with ethyl acetoacetate yields 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a ) under the following conditions:
| Reagent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Ethyl acetoacetate | Ethanol | AcOH | 130°C | 72% |
Mechanistically, the enol form of β-dicarbonyl compounds attacks the N-amino-2-iminopyridine intermediate, followed by oxidative dehydrogenation and cyclization .
Nucleophilic Substitution Reactions
The chlorophenyl and methoxyphenyl groups participate in nucleophilic substitution. For instance:
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Alkylation/Acylation: The carboxamide moiety reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives.
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Aminolysis: Reaction with amines (e.g., benzylamine) replaces the methoxy group, forming secondary amides.
Key Data:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylated triazolopyrimidine | 85% |
| Aminolysis | Benzylamine | N-Benzyl-7-carboxamide derivative | 78% |
Hydrolysis and Ring-Opening
The tetrahydro pyrimidine ring undergoes acid-catalyzed hydrolysis, producing open-chain intermediates that re-cyclize under basic conditions. This reactivity is leveraged to synthesize structurally diverse analogs .
Mechanistic Pathway:
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Acid Hydrolysis: Protonation of the carbonyl oxygen weakens the C–N bond, leading to ring cleavage.
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Rearrangement: The intermediate undergoes keto-enol tautomerism.
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Recyclization: Base treatment regenerates the triazolopyrimidine core with modified substituents .
Biological Activity-Driven Modifications
To enhance pharmacological properties, targeted modifications include:
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Sulfonation: Introducing sulfonyl groups improves water solubility .
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Halogenation: Bromine or chlorine substitution at the phenyl ring boosts antimicrobial activity .
Comparative Bioactivity:
| Derivative | IC₅₀ (μM) against Influenza A | Antibacterial Efficacy (MIC, μg/mL) |
|---|---|---|
| Parent Compound | 12.4 | 64 (vs. S. aureus) |
| 4-Chloro Derivative | 8.7 | 32 (vs. S. aureus) |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Sonogashira or Heck reactions) functionalizes the aromatic rings. For instance, Sonogashira coupling with alkynes introduces ethynyl groups, expanding π-conjugation for optoelectronic applications .
Case Study:
Reaction with 4-ethylnylanisole produces a triazolopyrimidine-alkyne hybrid (7 ) in 61% yield .
Stability and Degradation
The compound demonstrates stability under ambient conditions but degrades in strong acids (pH < 2) or bases (pH > 12). Degradation products include:
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2-Methoxyaniline (from carboxamide cleavage)
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Triazolecarboxylic acid (from pyrimidine ring hydrolysis)
Industrial-Scale Optimization
Continuous flow reactors improve yield (up to 92%) and purity (>98%) by maintaining precise temperature and mixing parameters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
- Key Difference : Methoxy group at the 3-position of the phenyl ring.
- Bioactivity : Exhibits anti-inflammatory and analgesic properties with IC₅₀ values of 12.3 µM (COX-2 inhibition) and 9.8 µM (IL-6 suppression) .
N-(4-methoxyphenyl)-2-(benzylsulfanyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Key Difference : 4-methoxyphenyl and benzylsulfanyl substituents.
- Bioactivity : Demonstrates antiviral activity (EC₅₀ = 5.2 µM against HSV-1) due to the electron-withdrawing benzylsulfanyl group enhancing electrophilic interactions .
- Synthetic Route : Synthesized via base-catalyzed coupling (K₂CO₃/acetone, 60°C, 12h), yielding 68% .
Substituent Functional Group Variations
7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Key Difference : 4-chlorophenyl and 5-methyl groups.
- Bioactivity : Antimicrobial activity (MIC = 8 µg/mL against S. aureus) attributed to the hydrophobic 4-chlorophenyl enhancing membrane penetration .
N-(2-methylphenyl)-2-(ethylsulfanyl)-5-methyl-7-(4-methylphenyl)-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide
- Key Difference : Ethylsulfanyl and 4-methylphenyl groups.
Non-Triazolopyrimidine Analogs
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- Structural Difference : Fused quinazoline instead of pyrimidine.
- Bioactivity : Broader antifungal activity (MIC = 2–4 µg/mL) but higher cytotoxicity (LD₅₀ = 25 µM) .
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : Molecular docking predicts strong binding to CDK2 kinase (binding energy = −9.2 kcal/mol) due to hydrogen bonding with Glu81 and hydrophobic interactions with Leu83 .
- 3-methoxyphenyl Isomer : Preferentially inhibits COX-2 over COX-1 (selectivity ratio = 8.7), reducing inflammatory prostaglandins .
- Benzylsulfanyl Derivative : The sulfanyl group facilitates thiol-mediated cellular uptake , enhancing antiviral potency .
Q & A
Q. What statistical approaches reconcile conflicting associations in genome-metabolome studies involving this compound?
- Methodological Answer :
- Network analysis : Apply Gaussian graphical models (GGMs) to distinguish direct vs. indirect metabolite correlations (e.g., P-cor = -0.08 for nucleic acid derivatives) .
- Pathway enrichment : Use tools like KEGG to contextualize metabolic associations within broader biochemical networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
